![molecular formula C18H25N3O4S B14802112 N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B14802112.png)
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a hydroxybutyl chain, a carbamothioyl linkage, and a nitrobenzamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl(4-hydroxybutyl)amine. This intermediate is then reacted with carbon disulfide to form the corresponding carbamothioyl derivative. Finally, the nitrobenzamide moiety is introduced through a coupling reaction with 3-nitrobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes or receptors, modulating their activity. The carbamothioyl linkage may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-aminobenzamide
- N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-4-nitrobenzamide
- N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-2-nitrobenzamide
Uniqueness
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group at the 3-position of the benzamide ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H25N3O4S |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H25N3O4S/c22-12-5-4-11-20(15-8-2-1-3-9-15)18(26)19-17(23)14-7-6-10-16(13-14)21(24)25/h6-7,10,13,15,22H,1-5,8-9,11-12H2,(H,19,23,26) |
InChI-Schlüssel |
DJQFZZVYEBAQFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(CCCCO)C(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


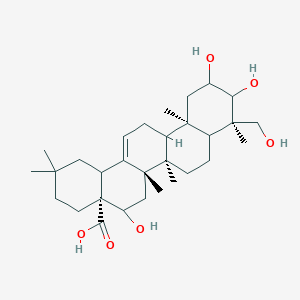
![benzhydryl (3R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802041.png)
![[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14802042.png)
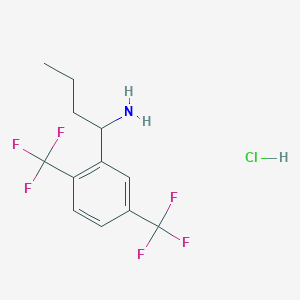
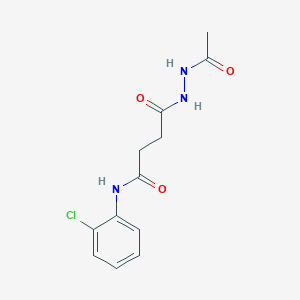
![2-(diethylamino)ethyl 6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802066.png)
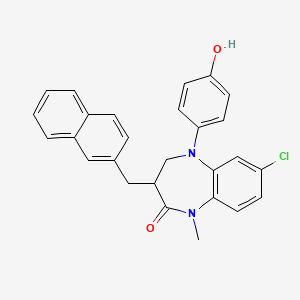
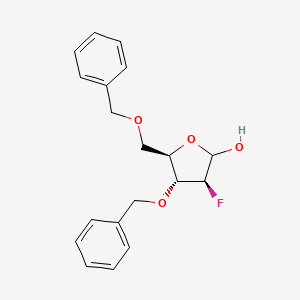
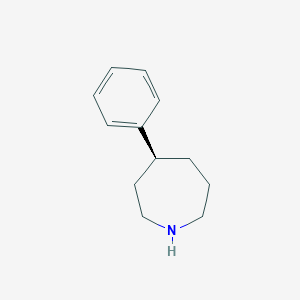
![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B14802096.png)
![[2-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B14802097.png)

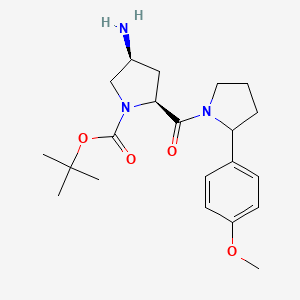
![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B14802127.png)
